molecular formula C17H13BrN2O B1603407 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 476472-28-3

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone

Cat. No.: B1603407
CAS No.: 476472-28-3
M. Wt: 341.2 g/mol
InChI Key: RJWSUIBCCYEGBN-UHFFFAOYSA-N
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Description

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS 476472-28-3) is a high-purity brominated quinoline derivative supplied as a white to off-white powder for research applications . This compound has a molecular formula of C17H13BrN2O and a molecular weight of 341.20 g/mol . The presence of both bromoquinoline and methylpyridinyl groups in its structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents . For optimal stability and long-term storage, it is recommended to keep the product sealed in a dry environment at 2-8°C . This product is labeled with the GHS pictogram and includes appropriate safety warnings. It is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-11-3-2-4-16(20-11)17(21)9-12-7-8-19-15-6-5-13(18)10-14(12)15/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSUIBCCYEGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591908
Record name 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476472-28-3
Record name 2-(6-Bromo-4-quinolinyl)-1-(6-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476472-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Components and Intermediates

  • Starting Materials:
    • 6-Bromoquinoline derivative (brominated heteroaryl halide)
    • 1-(6-methylpyridin-2-yl)ethanone or its derivatives
  • Intermediates:
    • 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol (protected acetylene intermediate)
    • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (related intermediate in analogous syntheses)

Reaction Conditions

  • Catalysts and Ligands:
    • Palladium-based catalysts such as palladium(II) acetate or palladium(II) acetylacetonate are commonly used to facilitate cross-coupling reactions.
    • Ligands like triphenylphosphine or xantphos improve catalytic activity and selectivity.
  • Solvents:
    • Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred for their ability to dissolve reactants and stabilize catalytic species.
  • Bases:
    • Piperidine is often used to enhance yields and facilitate the reaction.
    • Tripotassium phosphate or other inorganic bases may also be employed.
  • Temperature and Time:
    • Typical reaction temperatures range from 40°C to 85°C.
    • Reaction times vary from 16 hours to 27 hours depending on the step and scale.

Synthetic Route Summary

  • Formation of the Ethanone Intermediate:

    • The reaction of 1-(6-methylpyridin-2-yl)ethanone with a suitable brominated quinoline or phenylmethyl sulfone derivative under palladium catalysis.
    • The reaction proceeds via a cross-coupling mechanism, often facilitated by the presence of a base and ligand.
    • An intermediate such as 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol may form, which can be isolated or converted in situ.
  • Deprotection and Final Coupling:

    • If protective groups are used (e.g., acetone adducts on alkynes), these are removed by treatment with soda (sodium hydroxide) in toluene under reflux.
    • The final coupling yields the target compound, which is then purified.
  • Purification:

    • After reaction completion, the mixture is quenched with water and cooled.
    • The product is isolated by filtration or phase separation.
    • Washing with water and drying under vacuum at moderate temperatures (around 60°C) yields the purified compound.

Advantages of the Described Methods

  • Avoidance of hazardous oxidants such as hydrogen peroxide and organic peroxides by using sulfonate intermediates already in the desired oxidation state.
  • Use of commercially available and EINECS-registered intermediates simplifies regulatory compliance.
  • Palladium catalysis ensures high selectivity and yield.
  • Mild reaction conditions reduce side reactions and decomposition.

Data Table: Typical Reaction Parameters

Parameter Typical Value/Range Notes
Catalyst Pd(OAc)₂, Pd(acac)₂ 0.15 mol% relative to substrate
Ligand Triphenylphosphine, Xantphos Used to enhance catalyst performance
Base Piperidine, Tripotassium phosphate Piperidine preferred for higher yields
Solvent N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) Polar aprotic solvents
Temperature 40°C to 85°C Reaction temperature varies by step
Reaction Time 16 to 27 hours Dependent on reaction scale and step
Work-up Quenching with water, filtration, drying Standard isolation and purification steps
Yield Approx. 80-85% High yield reported in optimized processes

Research Findings and Optimization Notes

  • The presence of piperidine as a base significantly improves the yield of the ethanone intermediate by facilitating the coupling reaction and stabilizing intermediates.
  • The use of sulfonate leaving groups (e.g., mesylate, tosylate) in intermediates avoids the need for post-reaction oxidation steps, enhancing safety and efficiency.
  • Reaction monitoring by ^1H-NMR confirms the formation of the desired product and intermediates, ensuring process control.
  • One-pot synthesis strategies have been developed to avoid isolation of intermediates, reducing time and cost.
  • Avoidance of tungsten-based catalysts and hazardous oxidants aligns with green chemistry principles and industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a candidate for biological studies.

    Medicine: The compound may be investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with DNA replication or protein synthesis. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(6-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a fluorine atom instead of bromine.

    2-(6-Methoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a methoxy group instead of bromine.

Uniqueness

The uniqueness of 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.

Biological Activity

Overview

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects. This compound, with the molecular formula C17H13BrN2OC_{17}H_{13}BrN_2O, exhibits unique characteristics attributed to the presence of the bromine atom, which can enhance lipophilicity and biological interaction capabilities.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The compound may exert its effects through:

  • DNA Intercalation : Like many quinoline derivatives, this compound can intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism is particularly relevant in the context of anticancer activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The mechanism typically involves interference with bacterial DNA replication or protein synthesis. For example, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Antitumor Activity

Quinoline derivatives are also explored for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance the potency of these compounds against cancer cell lines. The ability of this compound to intercalate DNA may contribute to its antitumor effects by inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(6-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanoneChloroModerate antimicrobial and antitumor activity
2-(6-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanoneFluoroEnhanced lipophilicity; potential for increased bioavailability
2-(6-Methoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanoneMethoxyNotable anti-inflammatory properties

Case Studies

Recent studies have highlighted the biological activities of quinoline derivatives, including this compound. For instance:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range, suggesting significant antitumor potential.
  • Antimicrobial Testing : Another research effort focused on the antibacterial activity of quinoline derivatives against resistant bacterial strains. The findings showed that certain modifications enhanced effectiveness against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated quinoline and pyridine precursors. Bromination and coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical. For purification, column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) or recrystallization from ethanol is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the quinoline and pyridine moieties. For example, the ketone carbonyl appears at ~198 ppm in 13^{13}C NMR, while aromatic protons show distinct splitting patterns (e.g., 8.62 ppm for quinoline-H) .
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]+^+ at m/z 292.1208 observed vs. 292.1212 calculated) .
  • IR Spectroscopy : The carbonyl stretch (C=O) is observed near 1693 cm1^{-1} .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 6-bromo group on the quinoline ring facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligand systems (e.g., XPhos) in toluene/water at 80–100°C. Monitor reaction progress via TLC and isolate intermediates via flash chromatography .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., minor HRMS deviations) may arise from isotopic abundance or impurities. Validate results using orthogonal methods:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Perform elemental analysis to confirm purity (>97%) .

Q. What strategies are recommended for evaluating biological activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy.
  • Toxicity : Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays .

Q. How can computational modeling predict interaction with biological targets?

  • Methodological Answer :

  • Generate 3D structures using SMILES/InChI strings (e.g., InChI=1S/C8H8BrNO...) .
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., TGFβ receptor). Validate binding poses with MD simulations (GROMACS) .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in amber vials under argon to prevent degradation.
  • Safety : Use PPE (gloves, goggles) due to combustible and irritant hazards. Avoid aqueous environments to preserve ketone stability .

Tables for Key Data

Property Value Reference
Molecular FormulaC17_{17}H13_{13}BrN2_2O
Molecular Weight341.20 g/mol
1^1H NMR (CDCl3_3)δ 8.62 (s, 1H, quinoline-H)
HRMS (ESI) [M+H]+^+Observed: 292.1208; Calc: 292.1212

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone

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